molecular formula C21H24N2O3 B13776503 Cupreidine 6'-acetate CAS No. 83348-44-1

Cupreidine 6'-acetate

Cat. No.: B13776503
CAS No.: 83348-44-1
M. Wt: 352.4 g/mol
InChI Key: SVIZQPKPKOEWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cupreidine 6’-acetate can be synthesized through the acetylation of cupreidine. The process typically involves reacting cupreidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the acetylated product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Cupreidine 6’-acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced alcohols, and various substituted derivatives depending on the reagents used .

Mechanism of Action

The mechanism of action of cupreidine 6’-acetate involves its bifunctional catalytic properties. The compound’s structure allows it to coordinate with and activate reaction components in a well-defined manner, facilitating stereocontrolled processes. The 6’-acetate group plays a crucial role in enhancing the compound’s catalytic efficiency by providing additional coordination sites for substrates .

Properties

CAS No.

83348-44-1

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

[4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] acetate

InChI

InChI=1S/C21H24N2O3/c1-3-14-12-23-9-7-15(14)10-20(23)21(25)17-6-8-22-19-5-4-16(11-18(17)19)26-13(2)24/h3-6,8,11,14-15,20-21,25H,1,7,9-10,12H2,2H3

InChI Key

SVIZQPKPKOEWBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.